4-Butylbenzimidamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Butylbenzimidamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and characterizations of related butyl-containing aromatic compounds, which may share some synthetic or structural similarities with the target compound. These papers provide insights into the synthesis of tert-butyl-hydroxylated compounds, polyimides with tert-butyl side groups, and various other butyl-substituted aromatic derivatives .

Synthesis Analysis

The synthesis of butyl-substituted aromatic compounds is a common theme in the provided papers. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde is described, using an HBr-DMSO system as an effective oxidant . Another paper discusses the synthesis of polyimides with tert-butyl side groups, which are synthesized via polycondensation . Additionally, the synthesis of various 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives is reported, with characterization using spectral data . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate functional groups and core structures.

Molecular Structure Analysis

The molecular structures of butyl-substituted compounds are characterized using various spectroscopic methods. For example, the crystal structure of a bis(phthalimidophenoxy)-di-tert-butylbenzene derivative is discussed, indicating strong intermolecular interactions and good packing ability . The dimagnesiated aromatic compound 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene is characterized by NMR spectroscopy, suggesting the existence of oligomeric structures . These studies provide a foundation for understanding the structural aspects of butyl-substituted aromatic compounds, which could be relevant to the structure of this compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving butyl-substituted aromatic compounds. For instance, the iodination of methyl 4-tri-n-butylstannylbenzoate and related compounds is studied, providing insights into halogenation reactions . The synthesis and characterization of a Schiff base, t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate, include experimental and theoretical investigations of its reactivity . These reactions could inform the chemical behavior of this compound in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl-substituted aromatic compounds are extensively studied. The novel polyimides mentioned exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The potentiometric titrations of some triazolone derivatives in non-aqueous solvents provide data on acidity and pKa values, which are important for understanding the physical properties of these compounds . These properties are crucial for predicting the behavior of this compound in various environments.

安全和危害

属性

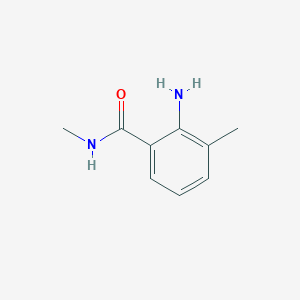

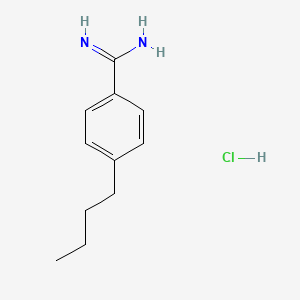

IUPAC Name |

4-butylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-3-4-9-5-7-10(8-6-9)11(12)13;/h5-8H,2-4H2,1H3,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLHVXKHKAROHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Bromophenyl)(phenyl)methyl]acetamide](/img/structure/B1283773.png)